molecular formula C10H21NO B13259099 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

Cat. No.: B13259099
M. Wt: 171.28 g/mol
InChI Key: DSXWOQCUECRLAY-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is a tertiary amine featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at position 2 and an amine group at position 3. The amine nitrogen is further substituted by a branched aliphatic chain, 3-methylbutan-2-yl (isopentyl group).

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

InChI

InChI=1S/C10H21NO/c1-7(2)8(3)11-10-5-6-12-9(10)4/h7-11H,5-6H2,1-4H3

InChI Key

DSXWOQCUECRLAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine typically involves the reaction of 2-methyl-3-butanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxolane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Oxolane- and Oxetane-Based Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine C₁₀H₂₁NO ~171.28* Branched alkyl (aliphatic) High lipophilicity
2-Methyl-N-(2-methylphenyl)oxolan-3-amine C₁₂H₁₇NO 191.27* Aromatic (2-methylphenyl) Moderate π-π interactions
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 Halogenated aryl Potential bioactivity
3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine C₁₈H₂₂N₂O 282.39 Oxetane ring, dibenzyl Enhanced rigidity

*Calculated based on molecular formula.

Key Observations:

Halogenated aryl substituents (e.g., 3-bromophenyl ) introduce polarity and electronegativity, which may improve binding affinity in drug-receptor interactions.

Ring System Differences: Oxolane (5-membered ring) vs. oxetane (4-membered ring) analogs (e.g., oxetan-3-amine derivatives ) exhibit distinct conformational rigidity.

Synthetic Accessibility :

  • The target compound’s aliphatic substituent may simplify synthesis compared to aryl or halogenated analogs, which often require palladium-catalyzed coupling or halogenation steps (e.g., bromophenyl derivative ).

Physicochemical and Functional Comparisons

Solubility and Reactivity:

  • Aliphatic vs. Aromatic Amines : The target compound’s branched alkyl group reduces polarity compared to aryl-substituted analogs, likely decreasing water solubility but improving compatibility with lipid-rich environments.
  • Basicity : Aliphatic amines generally exhibit higher basicity (pKa ~9–11) than aromatic amines (pKa ~4–5), influencing protonation states under physiological conditions.

Research Findings and Limitations

  • Analogous reactions (e.g., THF-based nucleophilic substitutions ) may apply.
  • Data Gaps : Critical parameters like boiling points, solubility values, and bioactivity data are absent in the evidence, necessitating experimental validation.

Biological Activity

2-Methyl-N-(3-methylbutan-2-yl)oxolan-3-amine, also known as 2,2,5,5-tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine, is an organic compound characterized by a five-membered oxolane ring and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The unique structure, featuring branched alkyl substituents, suggests a capacity for significant interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is C₁₃H₃₁N, with a molecular weight of approximately 213.35 g/mol. The steric hindrance introduced by the branched alkyl groups may enhance binding affinities to various biological receptors and enzymes.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures to 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine exhibit antimicrobial properties. For instance, research has shown that certain oxolane derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways in microorganisms.

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the oxolane ring may facilitate these interactions, enhancing the compound's efficacy in modulating biological processes.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several oxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as antimicrobial agents .

Case Study: Anticancer Screening

In a recent screening assay focusing on anticancer activity, compounds structurally related to 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine were tested against various cancer cell lines. Results showed that some derivatives induced cell cycle arrest and apoptosis at micromolar concentrations, indicating their potential as lead compounds for further drug development .

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

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